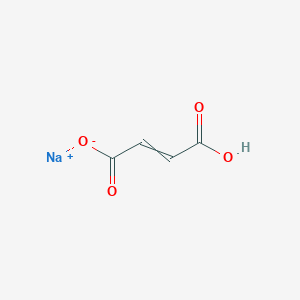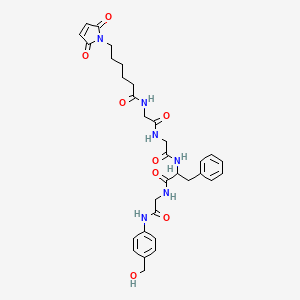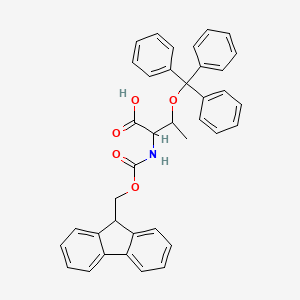
Sodium 8-methylquinoline-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 8-methylquinoline-5-sulfinate is a chemical compound with the molecular formula C₁₀H₈NNaO₂S and a molecular weight of 229.23 g/mol . It is a sodium salt derivative of 8-methylquinoline-5-sulfinic acid. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 8-methylquinoline-5-sulfinate, typically involves the reduction of sulfonyl chlorides with sodium sulfite . This method is widely used due to its efficiency and simplicity. The reaction conditions often include an inert atmosphere and room temperature to ensure the stability of the product.
Industrial Production Methods: Industrial production of sodium sulfinates may involve more advanced techniques such as photoredox catalytic transformations and electrochemical synthesis . These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 8-methylquinoline-5-sulfinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under mild conditions.
Major Products:
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various quinoline derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 8-methylquinoline-5-sulfinate has a wide range of applications in scientific research:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium 8-methylquinoline-5-sulfinate involves its ability to interact with various molecular targets and pathways. It can act as a sulfonylating agent, introducing sulfonyl groups into organic molecules. This reactivity is crucial for its role in the synthesis of sulfonamides and sulfones . The compound’s ability to undergo nucleophilic substitution reactions also makes it valuable in medicinal chemistry for modifying bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium trifluoromethanesulfinate
Comparison: Sodium 8-methylquinoline-5-sulfinate is unique due to its quinoline backbone, which imparts specific chemical and biological properties. Unlike simpler sulfinates such as sodium methanesulfinate, the quinoline ring system allows for more complex interactions and applications in medicinal chemistry . Additionally, the presence of the methyl group at the 8-position further differentiates it from other quinoline derivatives, potentially enhancing its reactivity and specificity in certain reactions.
Eigenschaften
Molekularformel |
C10H8NNaO2S |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
sodium;8-methylquinoline-5-sulfinate |
InChI |
InChI=1S/C10H9NO2S.Na/c1-7-4-5-9(14(12)13)8-3-2-6-11-10(7)8;/h2-6H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
PPSNQUCLQMLWIA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C2C(=C(C=C1)S(=O)[O-])C=CC=N2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![4,8-ditert-butyl-6-[4-(4,8-ditert-butyl-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypentan-2-yloxy]-2,10-dimethoxybenzo[d][1,3,2]benzodioxaphosphepine](/img/structure/B12508948.png)

![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12508984.png)

![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)



